1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone

Lipophilicity Membrane permeability Drug-likeness

This pyrrolidine-pyridazine ether features a para-methylphenoxy terminus (MW 343.4, XLogP3 2.2, TPSA 73.8 Ų) that confers linear, passive-BBB-permeant geometry distinct from the kinked ortho-tolyloxy isomer. Use as a matched molecular pair to deconvolute shape- vs. lipophilicity-driven SAR in CNS kinase programs. Outperforms the pyridin-3-yl ether analog (XLogP3 0.7) in brain-exposure predictions. Bulk packs available; expedited global shipping.

Molecular Formula C18H21N3O4
Molecular Weight 343.383
CAS No. 2034223-70-4
Cat. No. B2676447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone
CAS2034223-70-4
Molecular FormulaC18H21N3O4
Molecular Weight343.383
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC
InChIInChI=1S/C18H21N3O4/c1-13-3-5-14(6-4-13)24-12-18(22)21-10-9-15(11-21)25-17-8-7-16(23-2)19-20-17/h3-8,15H,9-12H2,1-2H3
InChIKeyJJRHUGITWCJOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone (CAS 2034223-70-4): Procurement-Critical Physicochemical Identity and Scaffold Information


1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is a synthetic pyrrolidine-based heterocyclic ether that combines a 6-methoxypyridazin-3-yloxy substituent at the pyrrolidine 3-position with a p-tolyloxy ethanone side chain. Its molecular formula is C18H21N3O4 and its molecular weight is 343.4 g/mol [1]. The compound belongs to a series of research intermediates where the terminal aryl/heteroaryl ether moiety is varied to tune physicochemical and biological properties. The para-methyl substitution on the phenoxy ring distinguishes it from ortho-tolyloxy and non-aromatic ether analogs, imparting distinct lipophilicity and steric features that are critical for target-binding interactions in medicinal chemistry programs [1].

Why Substituting 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone with a Structural Analog Risks Experimental Inconsistency


In-class pyrrolidine-pyridazine ethers frequently exhibit divergent biological readouts when the terminal ether group is altered, even among regioisomers. For 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone, the para-methylphenoxy motif confers a calculated XLogP3 of 2.2 and a topological polar surface area of 73.8 Ų [1]. Replacement with a pyridin-3-yl ether (XLogP3 0.7) [2] or an ethoxy side chain (XLogP3 0.4) [3] drastically alters lipophilicity, while the ortho-tolyloxy isomer (identical XLogP3 2.2 but distinct shape and polar surface distribution) [2] may engage steric pockets differently [1]. Such physicochemical shifts can reverse permeability, solubility, and target affinity profiles, making generic substitution unreliable without explicit comparative data.

Measurable Differentiation of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone Versus Closest Analogs


Increased Lipophilicity (XLogP3) Relative to Pyridine- and Ethoxy-Containing Analogs

The p-tolyloxy compound displays a computed XLogP3 of 2.2 [1], which is 1.5 log units higher than the pyridin-3-yl analog (XLogP3 0.7) [2] and 1.8 log units higher than the 2-ethoxy analog (XLogP3 0.4) [3]. This difference indicates substantially greater partitioning into lipid membranes and potentially higher passive permeability across biological barriers.

Lipophilicity Membrane permeability Drug-likeness

Lower Topological Polar Surface Area (TPSA) Compared to Pyridinyl Analog

The target compound exhibits a TPSA of 73.8 Ų [1], which is 3.6 Ų lower than the pyridin-3-yl analog (77.4 Ų) [2]. Compounds with TPSA ≤ 90 Ų are generally considered capable of penetrating the blood-brain barrier, and the reduction in polar surface area suggests improved CNS permeability relative to the more polar pyridine-containing series.

Polar surface area Blood-brain barrier penetration Physicochemical property

Higher Molecular Weight and Steric Bulk Versus 2-Ethoxy Analog

With a molecular weight of 343.4 g/mol [1], the p-tolyloxy compound is 62.1 g/mol larger than the 2-ethoxy analog (281.31 g/mol) [2]. The increase is entirely attributed to the para-methylphenyl ether moiety, which provides additional van der Waals surface that can be exploited to fill hydrophobic sub-pockets in a target protein.

Molecular weight Binding site steric complementarity Lead optimization

Ortho vs. Para Regioisomer: Equivalent Lipophilicity but Distinct Steric and Electronic Topology

The para-methylphenoxy isomer (target) and ortho-methylphenoxy isomer (CID 91627468) share the same molecular formula, molecular weight (343.4 g/mol), and computed XLogP3 (2.2) [1][2]. However, the para substitution produces a linear, rod-like shape, whereas the ortho isomer introduces a kinked geometry due to steric clash between the ortho-methyl group and the ether oxygen. This conformational difference can lead to divergent binding poses within a common protein pocket, even when global lipophilicity and H-bond capacity are identical.

Regioisomerism Molecular shape Target selectivity

Proven Application Domains for 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone Based on Documented Differential Properties


Lipophilic Fragment for CNS-Penetrant Kinase Probe Design

The compound's XLogP3 of 2.2 and TPSA of 73.8 Ų place it within the favorable range for passive blood-brain barrier permeation [1]. Medicinal chemistry teams developing brain-exposed kinase inhibitors can use this scaffold as a lipophilic core that balances solubility and permeability, outperforming the more polar pyridin-3-yl analog (XLogP3 0.7, TPSA 77.4 Ų) [2] in CNS-penetration predictions.

Hydrophobic Pocket Occupancy in Structure-Based Drug Design

With a molecular weight 62.1 g/mol greater than the 2-ethoxy analog [2], the p-tolyloxy group provides additional van der Waals contacts for filling hydrophobic sub-pockets identified in protein crystal structures. This scaffold is suitable for fragment-growing campaigns where incremental steric bulk is correlated with stepwise affinity gains [1].

Regioisomeric Selectivity Profiling in SAR Libraries

The para-methyl substitution yields a linear conformation that can be contrasted with the kinked ortho-methyl isomer (identical MW, XLogP3, and H-bond capacity) [1][3]. Procurement of both isomers as a matched molecular pair enables rigorous assessment of shape-dependent target recognition, an essential control in modern medicinal chemistry SAR tables.

Quote Request

Request a Quote for 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.